N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzoyl group, a nitrophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-benzoylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a condensation reaction with 3,4,5-trimethoxyaniline under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-nitrophenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-30-19-11-15(12-20(31-2)22(19)32-3)23(27)24-18-10-9-16(25(28)29)13-17(18)21(26)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIUBHLWZLVKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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